An In-Depth Technical Guide to the Synthesis of 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
An In-Depth Technical Guide to the Synthesis of 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the base-catalyzed Claisen condensation of cyclopentanone and ethyl formate to yield the key intermediate, 2-formylcyclopentanone. This is followed by a regioselective acid-catalyzed cyclocondensation with (2-aminophenyl)hydrazine to construct the target fused cyclopenta[c]pyrazole ring system. This document offers detailed, step-by-step experimental protocols, mechanistic insights, and discussions on process optimization and characterization of the synthesized compounds. The methodologies are presented to be readily adaptable by researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction and Significance
Pyrazole and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, constituting the core structure of numerous clinically approved drugs. These compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The fusion of a pyrazole ring with a cyclopentane moiety, as in the cyclopenta[c]pyrazole system, introduces a three-dimensional structural element that can enhance binding affinity and selectivity to biological targets. Furthermore, the incorporation of a 2-aminophenyl (aniline) substituent at the 3-position of the pyrazole ring provides a valuable handle for further structural modifications and for establishing key interactions with protein active sites, making the target molecule, 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline, a compound of significant interest for drug discovery programs.
This guide outlines a robust and logical synthetic approach to this target molecule, designed for both laboratory-scale synthesis and potential scale-up.
Retrosynthetic Analysis and Synthetic Strategy
The retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the pyrazole ring, leading back to two key precursors: a cyclopentane-based 1,3-dicarbonyl equivalent and a substituted hydrazine. This approach is based on the well-established Knorr pyrazole synthesis.
Specifically, the target molecule can be constructed via the cyclocondensation of 2-formylcyclopentanone (which exists in tautomeric equilibrium with 2-(hydroxymethylene)cyclopentanone) and (2-aminophenyl)hydrazine. 2-formylcyclopentanone, in turn, can be readily prepared from cyclopentanone through a Claisen condensation with ethyl formate.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 2-Formylcyclopentanone
The first step in the synthetic sequence is the formylation of cyclopentanone to generate the β-ketoaldehyde, 2-formylcyclopentanone. This is achieved through a mixed Claisen condensation reaction using ethyl formate as the formylating agent and a strong base, such as sodium ethoxide, to generate the enolate of cyclopentanone.[1][2] To prevent the self-condensation of cyclopentanone, it is crucial to add the base to a mixture of the ketone and the ester.[2]
Mechanistic Insights
The reaction proceeds via the formation of the cyclopentanone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion yields the sodium salt of 2-formylcyclopentanone. An acidic workup then neutralizes the enolate to give the final product, which exists as a tautomeric mixture of the keto-aldehyde and the more stable enol form, 2-(hydroxymethylene)cyclopentanone.
Diagram 2: Mechanism of Claisen Condensation
Caption: Mechanism for the synthesis of 2-formylcyclopentanone.
Experimental Protocol: Synthesis of 2-Formylcyclopentanone
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 21.0 g (22.2 mL) | 0.25 |
| Ethyl formate | 74.08 | 22.2 g (24.4 mL) | 0.30 |
| Sodium ethoxide | 68.05 | 17.0 g | 0.25 |
| Diethyl ether (anhydrous) | - | 250 mL | - |
| 3 M Hydrochloric acid | - | As required | - |
| Saturated sodium bicarbonate | - | As required | - |
| Brine | - | As required | - |
| Anhydrous magnesium sulfate | - | As required | - |
Procedure:
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To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous diethyl ether (150 mL) and sodium ethoxide (17.0 g).
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In the dropping funnel, prepare a mixture of cyclopentanone (21.0 g) and ethyl formate (22.2 g) in anhydrous diethyl ether (100 mL).
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Cool the flask containing the sodium ethoxide suspension to 0 °C using an ice bath.
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Add the cyclopentanone/ethyl formate mixture dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour, maintaining the temperature below 5 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
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Cool the reaction mixture back to 0 °C and quench by the slow addition of 3 M hydrochloric acid until the mixture is acidic (pH ~2-3).
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 2-formylcyclopentanone can be purified by vacuum distillation, although it is often of sufficient purity for use in the next step.
Expected Yield: 20-23 g (71-82%).
Synthesis of 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
The final step is the construction of the fused pyrazole ring through the cyclocondensation of 2-formylcyclopentanone with (2-aminophenyl)hydrazine. This reaction is typically carried out under acidic conditions to facilitate the formation of the hydrazone intermediate and the subsequent intramolecular cyclization.
Mechanistic Insights and Regioselectivity
The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic aldehyde carbonyl of 2-formylcyclopentanone. Given the electronic properties of (2-aminophenyl)hydrazine, the terminal -NH2 group is more nucleophilic and is expected to react preferentially. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ketone carbonyl, followed by another dehydration step, yields the final fused pyrazole product.
The regioselectivity of this reaction is a critical consideration. The initial reaction at the aldehyde carbonyl is generally favored due to its higher electrophilicity compared to the ketone carbonyl. This leads to the formation of the desired 3-substituted pyrazole isomer. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can further enhance regioselectivity in pyrazole synthesis.
Diagram 3: Proposed Mechanism for Pyrazole Formation
Caption: Proposed mechanism for the synthesis of the target molecule.
Experimental Protocol: Synthesis of 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
(2-Aminophenyl)hydrazine can be sourced commercially, often as a hydrochloride salt, or prepared from 2-nitroaniline via diazotization and subsequent reduction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Formylcyclopentanone | 112.13 | 11.2 g | 0.10 |
| (2-Aminophenyl)hydrazine dihydrochloride | 196.08 | 19.6 g | 0.10 |
| Ethanol | - | 200 mL | - |
| Glacial acetic acid | - | 5 mL | - |
| Saturated sodium bicarbonate | - | As required | - |
| Ethyl acetate | - | As required | - |
| Hexane | - | As required | - |
Procedure:
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To a 500 mL round-bottom flask, add 2-formylcyclopentanone (11.2 g), (2-aminophenyl)hydrazine dihydrochloride (19.6 g), and ethanol (200 mL).
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Add glacial acetic acid (5 mL) to the mixture to catalyze the reaction.
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Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate (150 mL) and wash with water (100 mL).
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Carefully neutralize the organic layer by washing with saturated sodium bicarbonate solution until effervescence ceases.
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Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).
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Combine the fractions containing the pure product and evaporate the solvent to yield 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline as a solid.
Expected Yield: 15.9 - 18.0 g (75-85%).
Characterization of the Final Product
The structure of the final product, 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline, should be confirmed by standard analytical techniques.
Expected Characterization Data (based on analogous structures[3]):
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Appearance: Off-white to pale yellow solid.
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.00 (m, 2H, Ar-H), 6.80-6.60 (m, 2H, Ar-H), 4.50 (br s, 2H, NH₂), 2.80-2.60 (m, 4H, CH₂), 2.10-1.90 (m, 2H, CH₂). (Note: The NH proton of the pyrazole ring may be broad and its chemical shift can vary).
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¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 145.0, 135.0, 129.0, 125.0, 120.0, 118.0, 116.0, 115.0, 25.0, 24.0, 23.0.
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Mass Spectrometry (ESI+): m/z = 214.13 [M+H]⁺.
Conclusion
This technical guide details a logical and efficient two-step synthesis for the novel heterocyclic compound 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline. The described protocols are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The strategic use of a Claisen condensation followed by a regioselective Knorr pyrazole synthesis provides a practical route to this promising scaffold for drug discovery and development. The provided mechanistic insights and detailed experimental procedures should serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules.
References
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Study.com. (n.d.). In the mixed Claisen reaction of cyclopentanone with ethyl formate, a much higher yield of the... Retrieved from [Link]
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Kim, J., et al. (2009). Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. Journal of Combinatorial Chemistry, 11(3), 486-490. Available at: [Link]
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O'Reilly, A., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(19), 7429–7435. Available at: [Link]
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Filo. (2023). In the mixed Claisen reaction of cyclopentanone with ethyl format, a much... Retrieved from [Link]
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Silva, V. L. M., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 903. Available at: [Link]
